Thiourea, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenyl-
CAS No.: 38507-96-9
Cat. No.: VC14827803
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38507-96-9 |
|---|---|
| Molecular Formula | C17H20N2O2S |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylthiourea |
| Standard InChI | InChI=1S/C17H20N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) |
| Standard InChI Key | KIWZKUZRSYTAPA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC=C2)OC |
Introduction
Chemical and Structural Properties
Molecular Architecture
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-phenylthiourea (Molecular Formula: , Molecular Weight: 344.47 g/mol) features a thiourea core () substituted with two aromatic groups . The 3,4-dimethoxyphenyl moiety is connected via an ethyl linker, while the phenyl group is directly attached to the nitrogen atom. This arrangement creates a planar thiourea segment flanked by bulky substituents, influencing its solubility and reactivity.
Table 1: Key Structural and Spectroscopic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.47 g/mol | |
| NMR (DMSO-) | δ 18.0068 (thiourea protons), aromatic signals at δ 6.5–7.2 | |
| InChIKey | ZSTMADFWLAAVQE-UHFFFAOYSA-N |
The NMR spectrum reveals characteristic thiourea proton resonances at δ 18.0068, alongside aromatic signals corresponding to the dimethoxyphenyl and phenyl groups . The presence of methoxy substituents () at the 3,4-positions on the phenyl ring enhances electron density, potentially affecting intermolecular interactions .
Synthesis and Derivative Formation
Synthetic Routes
Thioureas are typically synthesized via the reaction of primary or secondary amines with isothiocyanates. For N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenylthiourea, a plausible route involves:
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Preparation of 2-(3,4-dimethoxyphenyl)ethylamine: Achieved through reduction of the corresponding nitrile or via Gabriel synthesis.
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Reaction with phenyl isothiocyanate: The amine reacts with phenyl isothiocyanate in anhydrous conditions to form the thiourea derivative .
This method aligns with protocols used for analogous thioureas, such as N-(2,5-dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea (Molecular Weight: 362.5 g/mol).
Derivative Optimization
Structural modifications, such as replacing methoxy groups with trifluoromethyl units (e.g., in N,N-bis(3,5-bis(trifluoromethyl)phenyl)thiourea), alter electronic properties and bioactivity. Such derivatives are often synthesized using []phosgene for radiochemical labeling in pharmacokinetic studies .
Comparative Analysis with Related Thioureas
Table 2: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-phenylthiourea | 3,4-Dimethoxy substitution, ethyl linker | Enzyme inhibition (predicted) | |
| N,N-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea | Fluorinated aromatic groups | Radiopharmaceutical labeling | |
| N-(2,5-Dimethoxyphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea | Thioether linkage, dimethoxy groups | Antimicrobial activity |
The inclusion of electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., trifluoromethyl) significantly impacts solubility and target selectivity .
Applications in Drug Development
Anticancer Agents
Thioureas’ ability to inhibit proteasomes and kinases makes them attractive for oncology. For example, N-(2-{3-[3,5-bis(trifluoromethyl)phenyl]ureido}ethyl)glycyrrhetinamide derivatives show potent antitumor effects, suggesting that N-(2-(3,4-dimethoxyphenyl)ethyl)-N-phenylthiourea could be optimized for similar applications .
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